Cas no 1351589-41-7 (4-benzyl-N-4-(furan-2-yl)-1,3-thiazol-2-yl-5-oxomorpholine-3-carboxamide)

4-Benzyl-N-4-(furan-2-yl)-1,3-thiazol-2-yl-5-oxomorpholine-3-carboxamide is a structurally complex heterocyclic compound combining morpholine, thiazole, and furan moieties. Its unique architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The presence of multiple heteroatoms and functional groups enhances its binding affinity and selectivity, making it a candidate for targeting specific biological pathways. The compound's oxomorpholine core contributes to its stability, while the benzyl and furan-thiazole substituents may influence pharmacokinetic properties. This molecule is of interest for researchers exploring novel therapeutic agents, particularly in areas requiring precise molecular interactions. Its synthetic versatility allows for further derivatization to optimize desired properties.
4-benzyl-N-4-(furan-2-yl)-1,3-thiazol-2-yl-5-oxomorpholine-3-carboxamide structure
1351589-41-7 structure
Product name:4-benzyl-N-4-(furan-2-yl)-1,3-thiazol-2-yl-5-oxomorpholine-3-carboxamide
CAS No:1351589-41-7
MF:C19H17N3O4S
Molecular Weight:383.420983076096
CID:6391504
PubChem ID:56765954

4-benzyl-N-4-(furan-2-yl)-1,3-thiazol-2-yl-5-oxomorpholine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-benzyl-N-4-(furan-2-yl)-1,3-thiazol-2-yl-5-oxomorpholine-3-carboxamide
    • 4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide
    • AKOS024542181
    • VU0539513-1
    • 1351589-41-7
    • 4-benzyl-N-(4-(furan-2-yl)thiazol-2-yl)-5-oxomorpholine-3-carboxamide
    • F6241-0003
    • インチ: 1S/C19H17N3O4S/c23-17-11-25-10-15(22(17)9-13-5-2-1-3-6-13)18(24)21-19-20-14(12-27-19)16-7-4-8-26-16/h1-8,12,15H,9-11H2,(H,20,21,24)
    • InChIKey: WAQODGKSHBIDFK-UHFFFAOYSA-N
    • SMILES: S1C=C(C2=CC=CO2)N=C1NC(C1COCC(N1CC1C=CC=CC=1)=O)=O

計算された属性

  • 精确分子量: 383.09397721g/mol
  • 同位素质量: 383.09397721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 543
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 113Ų

4-benzyl-N-4-(furan-2-yl)-1,3-thiazol-2-yl-5-oxomorpholine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6241-0003-20mg
4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide
1351589-41-7
20mg
$99.0 2023-09-09
Life Chemicals
F6241-0003-1mg
4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide
1351589-41-7
1mg
$54.0 2023-09-09
Life Chemicals
F6241-0003-25mg
4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide
1351589-41-7
25mg
$109.0 2023-09-09
Life Chemicals
F6241-0003-2mg
4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide
1351589-41-7
2mg
$59.0 2023-09-09
Life Chemicals
F6241-0003-2μmol
4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide
1351589-41-7
2μmol
$57.0 2023-09-09
Life Chemicals
F6241-0003-10μmol
4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide
1351589-41-7
10μmol
$69.0 2023-09-09
Life Chemicals
F6241-0003-4mg
4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide
1351589-41-7
4mg
$66.0 2023-09-09
Life Chemicals
F6241-0003-40mg
4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide
1351589-41-7
40mg
$140.0 2023-09-09
Life Chemicals
F6241-0003-50mg
4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide
1351589-41-7
50mg
$160.0 2023-09-09
Life Chemicals
F6241-0003-75mg
4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide
1351589-41-7
75mg
$208.0 2023-09-09

4-benzyl-N-4-(furan-2-yl)-1,3-thiazol-2-yl-5-oxomorpholine-3-carboxamide 関連文献

4-benzyl-N-4-(furan-2-yl)-1,3-thiazol-2-yl-5-oxomorpholine-3-carboxamideに関する追加情報

Recent Advances in the Study of 4-benzyl-N-4-(furan-2-yl)-1,3-thiazol-2-yl-5-oxomorpholine-3-carboxamide (CAS: 1351589-41-7)

The compound 4-benzyl-N-4-(furan-2-yl)-1,3-thiazol-2-yl-5-oxomorpholine-3-carboxamide (CAS: 1351589-41-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential mechanisms of action.

Recent studies have focused on the synthesis and optimization of 4-benzyl-N-4-(furan-2-yl)-1,3-thiazol-2-yl-5-oxomorpholine-3-carboxamide, with particular emphasis on improving its yield and purity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound. These efforts have laid a solid foundation for further pharmacological evaluations.

In vitro and in vivo studies have demonstrated that this compound exhibits promising activity against a range of biological targets. Notably, it has shown inhibitory effects on key enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases. Additionally, preliminary data indicate that the compound may possess anticancer properties, although further mechanistic studies are required to elucidate its exact mode of action.

The pharmacokinetic profile of 4-benzyl-N-4-(furan-2-yl)-1,3-thiazol-2-yl-5-oxomorpholine-3-carboxamide has also been investigated. Studies have revealed favorable absorption and distribution characteristics, although challenges remain in optimizing its metabolic stability and minimizing potential off-target effects. These findings underscore the need for continued research to refine the compound's properties for clinical development.

In conclusion, 4-benzyl-N-4-(furan-2-yl)-1,3-thiazol-2-yl-5-oxomorpholine-3-carboxamide represents a promising candidate for further drug development. Its unique chemical structure and biological activity make it a valuable subject of ongoing research. Future studies should focus on elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and exploring its therapeutic potential in preclinical models.

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